4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide
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Overview
Description
4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide is an organic compound that features a benzamide core substituted with an ethylthio group and a 5-methylisoxazol-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide typically involves the following steps:
Formation of the 5-methylisoxazole ring: This can be achieved through a cycloaddition reaction involving appropriate precursors.
Attachment of the ethylthio group:
Coupling of the isoxazole moiety: The final step involves coupling the 5-methylisoxazole moiety to the benzamide core under suitable reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The isoxazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and bases.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The ethylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)-3-ethyl-2-(4-([(5-methylisoxazol-3-yl)amino]sulfonyl)anilino)-1,3-thiazol-3-ium bromide
- (5-methylisoxazol-3-yl)methanol
Uniqueness
4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide is unique due to the presence of both the ethylthio group and the 5-methylisoxazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzamide structure with an ethylthio group and a 5-methylisoxazole moiety. This unique configuration is believed to contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The isoxazole ring may inhibit enzymes or modulate receptor activities, while the ethylthio group enhances membrane permeability, allowing for better cellular uptake.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi.
Table 1: Antimicrobial Activity Against Selected Pathogens
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Candida albicans | 18 | 16 |
Aspergillus niger | 14 | 32 |
This table summarizes the antimicrobial efficacy of the compound against selected pathogens, demonstrating its potential as a therapeutic agent.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast, lung, and colon cancer.
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10.5 |
A549 (Lung Cancer) | 8.2 |
HCT116 (Colon Cancer) | 12.0 |
These findings highlight the compound's potential as a lead candidate for cancer therapy.
Case Studies
- Study on Antifungal Activity : A study evaluated various benzamide derivatives, including this compound, against Botrytis cinerea, a common plant pathogen. The compound showed significant fungicidal activity with an EC50 value of 14.44 µg/mL, outperforming several known antifungal agents .
- Toxicity Assessment : The toxicity of the compound was assessed using zebrafish embryos as a model organism. The results indicated low toxicity with an LC50 value exceeding 20 mg/L, suggesting that it may be safe for further development in therapeutic applications .
Properties
IUPAC Name |
4-ethylsulfanyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-18-11-6-4-10(5-7-11)13(16)14-12-8-9(2)17-15-12/h4-8H,3H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUZCWWSUIMSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.